4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole
Overview
Description
4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole is a heterocyclic compound featuring an oxazole ring substituted with chloromethyl, methyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with methylamine to yield the desired oxazole compound. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted oxazole, while oxidation could produce an oxazole with a carboxyl group.
Scientific Research Applications
4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole: Similar structure but lacks the methyl group on the phenyl ring.
4-(Chloromethyl)-5-methyl-2-(4-chlorophenyl)-1,3-oxazole: Contains a chlorine atom on the phenyl ring instead of a methyl group.
Uniqueness
4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole is unique due to the specific substitution pattern on the oxazole ring, which can influence its reactivity and interactions with biological targets. The presence of both chloromethyl and methylphenyl groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTOUJFUSUPWOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408091 | |
Record name | 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137090-44-9 | |
Record name | 4-(Chloromethyl)-2-(4-methylphenyl)-5-methyloxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137090-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.